

Leflunomide-d4 certificate of analysis and purity information

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Leflunomide-d4: A Technical Guide to Its Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Leflunomide-d4**, a deuterated internal standard crucial for the accurate quantification of the immunosuppressive drug Leflunomide. This document outlines the certificate of analysis, purity information, detailed experimental protocols for its characterization, and the biochemical pathway of its non-deuterated analogue.

Certificate of Analysis and Purity Information

Leflunomide-d4, with the chemical formula C₁₂H₅D₄F₃N₂O₂, serves as an essential tool in pharmacokinetic and metabolic studies of Leflunomide. While a complete, batch-specific Certificate of Analysis is proprietary to the manufacturer, this guide summarizes the typical quality and purity specifications based on commercially available standards and analytical methodologies.

1.1. General Specifications



Parameter	Specification
Chemical Formula	C12H5D4F3N2O2
Molecular Weight	274.23 g/mol
CAS Number	1189987-23-2
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol

1.2. Purity Specifications

The purity of **Leflunomide-d4** is determined by a combination of chromatographic and mass spectrometric techniques to ensure both chemical and isotopic integrity.

Purity Parameter	Typical Specification	Method
Chemical Purity	≥98%	HPLC-UV
Isotopic Purity	≥99% deuterated forms (d1-d4)	LC-MS
Leflunomide (d ₀) Content	<0.5%	LC-MS

Note: A Certificate of Analysis for non-deuterated Leflunomide often shows a purity of ≥99.8% by LCMS, which serves as a benchmark for the chemical purity of its deuterated counterpart.

1.3. Potential Impurities

During the synthesis and storage of Leflunomide, several related compounds can emerge as impurities. The control and quantification of these impurities are critical for the quality of the standard.



Impurity Name	Molecular Formula	Molecular Weight (g/mol)
Leflunomide Impurity A	C7H6F3N	161.12
Leflunomide Impurity C	C12H9F3N2O2	270.21
Leflunomide Impurity D	С₅Н₅NО₃	127.10
Leflunomide Impurity F	C12H9F3N2O2	270.21
Leflunomide Impurity G	C12H12N2O2	216.24
Leflunomide Impurity H	C10H7F3N2O	228.17

Experimental Protocols

The following sections detail the methodologies for the analysis of **Leflunomide-d4**, ensuring its identity, purity, and stability.

2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the chemical purity of **Leflunomide-d4** and separating it from its potential non-deuterated and other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of acetonitrile and 0.1M sodium perchlorate buffer (pH 4.6) in a ratio of 40:60 (v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 260 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Dissolve an accurately weighed quantity of **Leflunomide-d4** in methanol to obtain a concentration of approximately 10 μg/mL.



- Procedure: Inject the sample solution into the chromatograph and record the chromatogram.
 The purity is calculated by the area percentage method.
- 2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

This method is employed to confirm the identity and determine the isotopic purity of **Leflunomide-d4**.

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (MS/MS).
- Column: UPLC BEH C18 column (e.g., 100 x 2.1 mm, 1.7 μm).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
- MRM Transitions:
 - Leflunomide-d4: Monitor the transition of m/z 273.1 → [specific fragment ion].
 - Leflunomide (d₀): Monitor the transition of m/z 269.1 → [specific fragment ion].
- Sample Preparation: Prepare a dilute solution of **Leflunomide-d4** in the initial mobile phase composition.
- Procedure: Infuse the sample into the mass spectrometer to determine the mass-to-charge ratios of the parent and product ions. Perform a full scan to identify the distribution of deuterated species (d₁, d₂, d₃, d₄) and quantify the percentage of the d₀ form.
- 2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹⁹F NMR spectroscopy can be utilized to confirm the chemical structure of **Leflunomide-d4** and the position of the deuterium labels.



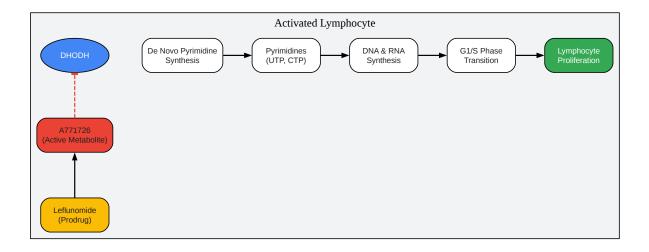
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR: The spectrum is expected to show a significant reduction in the intensity of the signals corresponding to the protons on the phenyl ring, confirming successful deuteration. The characteristic signals for the methyl and isoxazole protons should remain.
- ¹⁹F NMR: The spectrum should show a signal corresponding to the -CF₃ group, confirming its presence in the molecule.

Signaling Pathway and Experimental Workflows

3.1. Mechanism of Action: Inhibition of de novo Pyrimidine Synthesis

Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, A771726 (teriflunomide). The primary mechanism of action of A771726 is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4][5] This enzyme is a key player in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of activated lymphocytes.[1][2][3][4][5] By blocking DHODH, Leflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest at the G1 phase and thereby inhibiting the proliferation of T-cells and B-cells involved in the autoimmune response.[1][3]





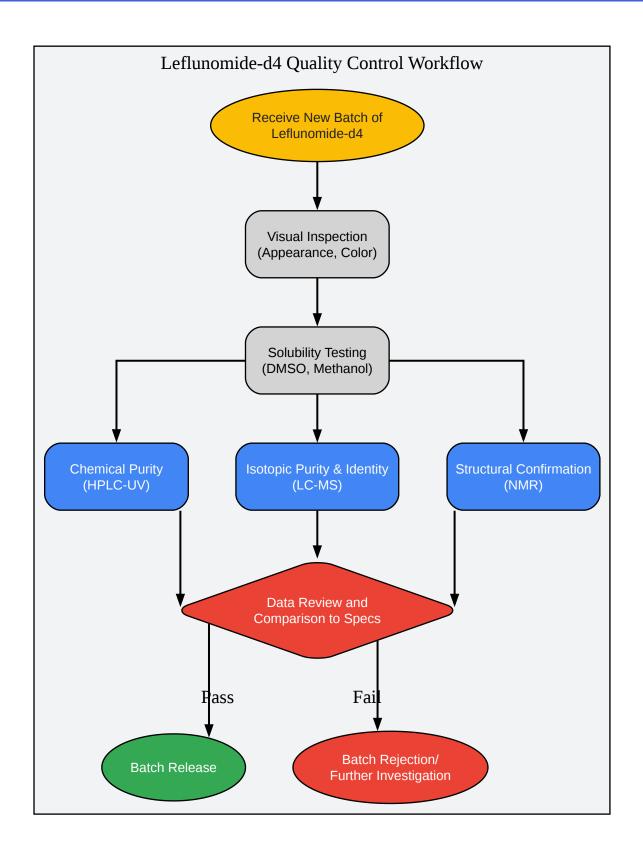
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Caption: Leflunomide's mechanism of action via DHODH inhibition.

3.2. Experimental Workflow for **Leflunomide-d4** Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of a new batch of **Leflunomide-d4**.





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